CeMyoD protein
Description
Properties
CAS No. |
133926-04-2 |
|---|---|
Molecular Formula |
C12H21NO2 |
Synonyms |
CeMyoD protein |
Origin of Product |
United States |
Molecular and Structural Attributes of Cemyod Protein
Basic Helix-Loop-Helix (bHLH) Domain Structure and Functional Implications
The bHLH domain is a hallmark of a large family of transcription factors involved in diverse developmental processes. In CeMyoD, this domain spans approximately 60 amino acid residues and comprises two key regions: a basic region and a helix-loop-helix region. nih.govnih.govresearchgate.netbiorxiv.org The basic region, typically around 15 amino acids in length, is positioned adjacent to the HLH region. nih.govbiorxiv.org The HLH region itself consists of two amphipathic alpha-helices connected by a flexible loop of variable length, usually between 40 to 50 amino acids. nih.govresearchgate.netbiorxiv.org
The functional implications of the bHLH domain are profound, as it serves as the dual module for both DNA recognition and protein-protein interaction. nih.govresearchgate.netbiorxiv.org A notable feature of the CeMyoD bHLH region is its high degree of conservation with its vertebrate counterparts, sharing approximately 80% amino acid identity within this domain. nih.gov This significant similarity within the bHLH domain underscores its fundamental importance and conserved function across different species.
DNA-Binding Motif Features and E-box Recognition
The DNA-binding activity of CeMyoD is primarily mediated by the basic region of its bHLH domain. nih.govbiorxiv.org This region is rich in positively charged amino acids, which interact directly with the negatively charged phosphate (B84403) backbone and the major groove of the DNA double helix.
A key aspect of CeMyoD's function is its specific recognition and binding to DNA sequences known as E-boxes. nih.govresearchgate.netbiorxiv.org The consensus sequence for an E-box is CANNTG, where N can be any nucleotide. nih.govresearchgate.net Research indicates that CeMyoD exhibits a preference for binding to this motif. nih.gov Genome-wide studies utilizing techniques such as ChIP-chip and ChIP-seq in C. elegans embryos have provided detailed insights into CeMyoD binding sites, revealing a preferential association with promoter regions of genes that are enriched for E-box sequences. This targeted binding to E-box elements within gene promoters is consistent with CeMyoD's role as a transcriptional regulator in muscle development.
Dimerization Domain Characteristics
Protein dimerization is an essential prerequisite for the DNA-binding activity of bHLH proteins, including CeMyoD. The dimerization interface is located within the HLH domain. nih.govresearchgate.netbiorxiv.org This region facilitates the interaction and stable association of two bHLH protein monomers, forming either homodimers (two identical proteins) or heterodimers (two different proteins). nih.govnih.gov The structure of the HLH domain, with its two amphipathic alpha-helices, promotes dimerization through hydrophobic interactions between the helices of the two monomers.
Dimerization is a necessary step for DNA binding because the functional DNA-binding site requires contributions from the basic regions of both monomers in the dimer. nih.govbiorxiv.org While vertebrate MyoD proteins are known to form heterodimers with ubiquitous E-proteins (Class A bHLH proteins) like E12 and E47 to enhance DNA binding and transcriptional activation, studies in C. elegans suggest a potentially different dimerization mode for CeMyoD. Evidence indicates that CeMyoD may function as a homodimer rather than forming efficient heterodimers with the C. elegans E-protein homolog, CeE/DA (HLH-2). This suggests that while the structural basis for dimerization within the HLH domain is conserved, the preferred dimerization partners can vary between species.
Unique Sequence Features of CeMyoD Protein Beyond the bHLH Region
While the bHLH domain of CeMyoD shares significant sequence conservation with vertebrate myogenic regulatory factors, the regions outside of this core domain exhibit a notable lack of similarity. nih.gov Beyond the approximately 60-amino acid bHLH region, there is no obvious sequence homology between CeMyoD and other described myogenic regulatory factors. nih.gov This suggests that while the fundamental mechanisms of DNA binding and dimerization mediated by the bHLH domain are conserved, other functional aspects of CeMyoD, potentially related to transcriptional activation, repression, or interaction with other regulatory proteins, may be mediated by unique sequences outside the bHLH region that have diverged during evolution. Further research is needed to fully elucidate the roles of these unique regions in CeMyoD function.
Genomic Organization and Transcriptional Regulation of Hlh 1 Cemyod Gene
hlh-1 Gene Structure and Transcriptional Processing
The hlh-1 gene exhibits a defined structure with multiple exons and introns, and its transcript undergoes specific processing events, including trans-splicing. biologists.combiologists.com
Exon-Intron Organization
The hlh-1 gene consists of several exons and introns. Schematics of the gene structure show numbered exons, typically depicting six exons. biologists.combiologists.comrupress.org Mutations, such as cc450, have been identified within exon 1, highlighting the functional importance of this region. biologists.com The first intron of hlh-1 is approximately 1.7 kb in length. researchgate.net
Trans-Splicing at the 5′ End (SL-1)
A significant feature of hlh-1 transcript processing is trans-splicing at the 5′ end. The 5′ end of the mature hlh-1 mRNA is generated by the addition of the spliced leader 1 (SL-1) sequence. biologists.combiologists.comnih.govsemanticscholar.orgplos.org This process involves the removal of the 5′ end of the pre-mRNA and its replacement with the 22-nucleotide SL-1 sequence, a mechanism distinct from conventional cis-splicing. nih.govsemanticscholar.org SL1 trans-splicing is common in C. elegans, occurring in over half of its genes, and typically affects singly transcribed genes or the first gene in an operon. semanticscholar.orgoup.com The trans-splicing reaction is catalyzed by spliceosomes. nih.gov
Cis-Regulatory Elements and Promoter Activity of hlh-1
The transcriptional activity of hlh-1 is governed by a complex array of cis-regulatory elements located within its promoter and enhancer regions. biologists.comnih.govnih.govoup.com
Upstream Promoter Sequences and Enhancer Regions
The promoter region of hlh-1 contains muscle regulatory regions located within 3 kb upstream of the translation initiation codon. biologists.com Studies using reporter gene fusions have shown that a 5.1 kb sequence upstream of the coding region, extending into the second exon, is sufficient to recapitulate the entire natural hlh-1 expression pattern. nih.gov Deletion analysis has identified critical upstream segments, such as a region 434-550 bp upstream of the coding region, whose removal results in the loss of all aspects of the expression pattern, suggesting a common regulatory requirement. nih.gov The hlh-1 promoter integrates diverse temporal and spatial control signals through various regulatory elements. nih.govoup.com Conserved sequences within these enhancer regions are potential binding sites for transcription factors. nih.gov Detailed analysis has identified six regulatory sequences within the hlh-1 upstream region through deletion and enhancer assays. oup.com
Auto-regulatory Enhancer Sites
The hlh-1 gene is subject to positive auto-regulation. biologists.combiologists.comnih.gov Specific enhancer elements within the hlh-1 gene, including one also targeted by the transcription factor PAL-1, serve as binding sites for HLH-1 itself. biologists.com This auto-regulatory mechanism contributes to the sustained high levels of CeMyoD expression observed in body wall muscle throughout development. biologists.com
Upstream Transcriptional Regulation of hlh-1 Expression
The expression of hlh-1 is controlled by a network of upstream regulators that act at different developmental stages and in specific cell lineages. nih.govnih.govresearchgate.net While the comprehensive upstream regulatory control is still being defined, several key factors have been identified. nih.govnih.gov
Early embryonic expression of hlh-1 is influenced by maternal transcription factors, including PAL-1, POP-1, and SKN-1, with subsequent regulation by zygotic genes. nih.govnih.gov Specifically, the maternal and zygotic transcription factor PAL-1 has been shown to activate hlh-1 expression, particularly in posterior embryonic muscle lineages. nih.govbiologists.comubc.ca Direct binding of PAL-1 to an enhancer element within the hlh-1 gene has been demonstrated. biologists.com
Other factors have been implicated in regulating hlh-1 or interacting with CeMyoD. LIM-8, a protein belonging to the zyxin family, has been identified as a CeMyoD-binding protein and is related to body-wall muscle gene expression. wormbase.orgmolbiolcell.org Studies involving RNA interference (RNAi) perturbations of various genes have helped infer regulatory pathways upstream of hlh-1. nih.govresearchgate.net Unlike vertebrate myogenesis which heavily relies on factors like MEF2, C. elegans myogenesis appears to have diverged, with CeMyoD function and its regulatory network exhibiting nematode-specific characteristics. sdbonline.org
Maternal Factors in Zygotic hlh-1 Activation (e.g., PAL-1)
Maternal transcription factors play a critical role in the initial activation of zygotic hlh-1 expression during early embryogenesis pku.edu.cnnih.gov. Among these, PAL-1, a Caudal-related homeobox protein, is a key regulator pku.edu.cnubc.cabiologists.comnih.govbiologists.comuniprot.org. Maternal PAL-1 is present in the posterior blastomeres of the early embryo, specifically in the P2 and EMS blastomeres at the four-cell stage, and persists in their somatic descendants, including the C and D lineages, until approximately the 100-cell stage biologists.comresearchgate.net. Zygotic PAL-1 expression then continues in these lineages until the end of gastrulation (around 350 cells) biologists.comresearchgate.net. This temporal and spatial distribution of PAL-1 positions it appropriately to directly activate hlh-1 in the C and D lineages, which give rise to body-wall muscle biologists.combiologists.comresearchgate.net.
Studies have demonstrated that PAL-1 directly binds in vivo to an enhancer region within the hlh-1 promoter, specifically the first enhancer (enh-1), in the C and D lineages pku.edu.cnnih.govbiologists.comresearchgate.net. This binding is crucial for triggering hlh-1 expression in these cells pku.edu.cnnih.govbiologists.com. RNA interference (RNAi) experiments targeting pal-1 have shown that its perturbation eliminates hlh-1 expression in the C and D lineages, but not in the MS lineage, highlighting a lineage-specific regulatory mechanism pku.edu.cnnih.gov. PAL-1's role extends beyond merely initiating expression; it sits (B43327) at the top of a transcriptional hierarchy in posterior embryonic body-wall muscle development biologists.com.
Furthermore, PAL-1's ability to activate hlh-1 is influenced by the nuclear levels of POP-1/TCF, a factor regulated by Wnt/MAP kinase signaling pku.edu.cnbiologists.combiologists.com. When POP-1 levels are low, high PAL-1 expression promotes the development of C cells into muscle; otherwise, these cells may adopt an epithelial fate, a process mediated by the Wnt/MAP kinase pathway pku.edu.cnnih.gov.
Data regarding the interaction between PAL-1 and the hlh-1 enhancer are summarized below:
| Regulator | Target Gene | Binding Site | Lineages | Effect on hlh-1 Expression | Evidence Type |
| PAL-1 | hlh-1 | enh-1 | C and D | Activation | In vivo binding, RNAi |
Signaling Pathway Influences on hlh-1 Expression (e.g., Wnt/MAP kinase)
Signaling pathways, particularly the Wnt/MAP kinase pathway, play a significant role in influencing hlh-1 expression by affecting the cellular environment and the activity of transcription factors like POP-1/TCF pku.edu.cnbiologists.comnih.govbiologists.com. The Wnt/MAP kinase signaling pathway is involved in determining cell fate in the early embryo, influencing whether C cells develop into muscle or adopt an epithelial fate pku.edu.cnnih.gov. This pathway's influence on hlh-1 expression is mediated through its regulation of POP-1/TCF levels pku.edu.cnbiologists.combiologists.com. Low levels of POP-1, often resulting from Wnt/MAP kinase signaling, are permissive for PAL-1 to trigger muscle development via hlh-1 activation pku.edu.cnnih.gov.
While Wnt signaling precedes the activation of MRFs in vertebrates, suggesting some evolutionary conservation, the precise mechanisms by which the Wnt/MAP kinase pathway directly regulates hlh-1 expression in C. elegans are still under investigation ubc.cabiologists.com. Studies have explored the role of Wnt/MAP kinase signaling in rendering cells competent for myogenesis ubc.cabiologists.com. Although ectopic activation of HLH-1 can induce myogenesis, loss of lit-1 gene activity (involved in Wnt/MAP kinase signaling) did not abolish HLH-1's ability to induce widespread myogenesis, suggesting that HLH-1 can function independently of this pathway under certain experimental conditions ubc.ca. However, the pathway's influence on the competence of cells to respond to myogenic signals, including the activation of hlh-1 by factors like PAL-1, is evident pku.edu.cnbiologists.combiologists.com.
The hlh-1 gene also exhibits positive auto-regulation, where HLH-1 protein binds to an upstream enhancer region of the hlh-1 gene itself, contributing to the sustained high levels of CeMyoD in body-wall muscle throughout development pku.edu.cnbiologists.comresearchgate.net. This self-activation effect is part of the complex regulatory network ensuring continuous hlh-1 expression pku.edu.cn.
Research into the regulatory pathways upstream of hlh-1 has utilized various approaches, including RNA interference (RNAi) perturbation studies and computational inference methods combining protein-protein interactions (PPI), protein-DNA interactions (PDI), and genetic interactions (GI) pku.edu.cnnih.govnih.govresearchgate.net. These studies aim to comprehensively map the upstream regulators controlling hlh-1 expression at different levels pku.edu.cnnih.gov.
Spatial and Temporal Expression Patterns of Cemyod Protein
Postembryonic Expression in the M Lineage
After hatching, new muscle and non-muscle mesodermal cells are generated from a single postembryonic blast cell known as the M cell. biologists.combiologists.com CeMyoD expression is reactivated in this lineage to guide the development of additional muscles.
The M lineage gives rise to 14 striated body wall muscles, 16 non-striated sex muscles (in hermaphrodites), and two non-muscle coelomocytes. biologists.comnih.gov CeMyoD expression is detected de novo in the M lineage, appearing after the first division of the M blast cell. biologists.com This expression is found in the precursors of both the striated body wall muscles and the non-striated muscles. biologists.comnih.gov However, while CeMyoD persists in the 14 cells that differentiate into striated muscles, its expression is not maintained in the precursors of the non-striated vulval and uterine muscles, which are derived from the sex myoblasts (SMs). biologists.com
The expression of CeMyoD within the M lineage is dynamically regulated as cells differentiate. The protein is present in the precursors of both muscle and the non-muscle coelomocytes. biologists.com As the M lineage expands, CeMyoD is detected in most cells up to the 16-M stage. biologists.com However, as the two M-derived coelomocytes differentiate, they rapidly lose CeMyoD expression. biologists.com Similarly, the two sex myoblasts, which give rise to non-striated muscles, also downregulate CeMyoD. biologists.com This demonstrates a critical role for CeMyoD not only in the specification of striated muscle but also in the early patterning of both muscle and non-muscle fates within the postembryonic mesoderm, with its function being downregulated in cells destined for non-striated muscle or non-muscle fates. biologists.comnih.gov
| M-Lineage Derivative | CeMyoD Expression Status | Cell Type | Reference |
|---|---|---|---|
| Body Wall Muscles (14 cells) | Sustained | Striated Muscle | biologists.com |
| Sex Myoblasts (SMs) | Absent/Downregulated | Non-Striated Muscle Precursors | biologists.com |
| Coelomocytes (2 cells) | Transient (lost upon differentiation) | Non-Muscle | biologists.com |
Functional Roles of Cemyod Protein in Cell Fate Specification and Development
Myogenic Commitment and Developmental Plasticity
CeMyoD demonstrates a potent capacity to initiate the myogenic program, underscoring the developmental plasticity of early embryonic cells. nih.govbiologists.com This capability is not only evident within its native C. elegans environment but also in heterologous vertebrate systems, highlighting a remarkable functional conservation across distant phyla. biologists.com
Capacity for Ectopic Myogenic Conversion in C. elegans
Research has unequivocally established that CeMyoD is a bona fide MRF with a powerful ability to reprogram cell fate in C. elegans. biologists.com When the hlh-1 gene is ectopically expressed in the early blastomeres of a developing embryo, it can convert nearly all cells, regardless of their original lineage, into a body wall muscle-like fate. nih.govbiologists.com This widespread developmental plasticity is possible during a surprisingly broad window in the first three hours of development, a period when cell lineages are typically being established and non-muscle cell fate markers are beginning to be expressed. nih.gov This potent myogenic activity highlights that CeMyoD alone is sufficient to initiate the muscle development program in naive embryonic cells. biologists.comnih.gov
Induction of Myoblasts in Heterologous Systems (e.g., Murine 10T1/2 Cells)
The functional conservation of CeMyoD is strikingly demonstrated by its activity in vertebrate cells. biologists.com When expressed in the murine 10T1/2 fibroblast cell line, which is a non-muscle lineage, CeMyoD can induce their conversion into myoblasts. biologists.comdntb.gov.ua These converted myoblasts can subsequently differentiate into striated muscle under appropriate culture conditions. biologists.com Furthermore, CeMyoD is capable of trans-activating muscle-specific promoters from mice in these cellular systems. biologists.com This suggests that the molecular mechanisms through which CeMyoD initiates myogenesis are recognized by the cellular machinery of vertebrates. biologists.comsdbonline.org The myogenic conversion events triggered by CeMyoD in 10T1/2 cells are believed to be mediated through the activation of the host cells' own endogenous myogenic regulatory genes, such as the mouse MyoD and myogenin genes. biologists.com
Table 1: Summary of CeMyoD (HLH-1) Function in Myogenic Conversion
| System | Experimental Approach | Key Findings | Reference(s) |
|---|---|---|---|
| C. elegans | Ectopic expression of hlh-1 in early blastomeres | Converts most somatic cells to a body wall muscle-like fate, demonstrating high developmental plasticity. | nih.gov, nih.gov, biologists.com |
| Murine 10T1/2 Cells | Expression of CeMyoD via viral LTR driver | Converts fibroblast cells into myoblasts; activates endogenous mouse myogenic genes and promoters. | biologists.com, dntb.gov.ua |
Contributions to Muscle Development and Differentiation
CeMyoD is integral to the formation of both striated and non-striated muscles in C. elegans. It plays a critical role in specifying the fate of body wall muscles and also influences the development of specialized muscles like those in the vulva and uterus. biologists.comnih.gov
Specification of Body Wall Muscle Cell Fate
CeMyoD is a defining factor for the body wall muscle lineage. nih.govfredhutch.org The protein accumulates in the nuclei of all 81 embryonic body wall muscle cells and their precursors. biologists.comnih.gov This expression pattern begins around the 90-cell stage of embryogenesis and is maintained throughout development in these cells. biologists.comnih.gov While CeMyoD is essential, genetic studies reveal a layer of complexity and redundancy in myogenesis. Animals that are null mutants for hlh-1 still produce the correct number of body wall muscle cells, but they are paralyzed and arrest development in the first larval (L1) stage, indicating that CeMyoD is crucial for muscle function rather than the initial specification of all muscle cells. nih.govwormbook.org This suggests that other factors act in concert with or parallel to CeMyoD. Indeed, the transcription factors UNC-120/SRF and HND-1/HAND function together with HLH-1 to regulate myogenesis, and a triple mutant lacking all three factors produces no body wall muscle cells. wormbook.org Additionally, the protein FOZI-1 has been shown to act redundantly with CeMyoD in specifying striated body wall muscle fates that arise from the postembryonic mesoderm. biologists.com
Influence on Non-Striated Muscle Development (e.g., Vulval and Uterine Muscles)
CeMyoD's role extends beyond striated muscle to the development of non-striated muscles. biologists.com In postembryonic development, a single mesoblast (the 'M' cell) gives rise to 14 striated muscles, two non-muscle coelomocytes, and two sex myoblasts (SMs). biologists.comnih.gov The SMs are the precursors to the 16 non-striated vulval and uterine muscles. biologists.com Studies using genetic mosaics and mutants with reduced CeMyoD levels have shown that CeMyoD plays a cell-intrinsic role in specifying these different fates. biologists.comnih.gov A decrease in CeMyoD function leads to cell-fate transformations where cells that would normally become striated muscles or coelomocytes instead adopt a fate similar to sex myoblasts. biologists.com These ectopic myoblast-like cells can then migrate, proliferate, and differentiate into functional vulval and uterine muscles, leading to an excess of these non-striated muscle types. biologists.comnih.govsdbonline.org This demonstrates that CeMyoD is a key regulator in the decision-making process that partitions the M lineage into both striated and non-striated muscle fates. biologists.com
Role in Muscle Integrity and Function
Beyond its role in development, CeMyoD is critical for the ongoing maintenance of muscle structure and function throughout the worm's life. frontiersin.org Null mutations in hlh-1 result in worms with severely impaired contractility and paralysis, underscoring its importance for functional muscle. biologists.comnih.gov Research has shown that HLH-1 directly regulates the expression of specific molecular chaperones that are essential for the proper folding and assembly of muscle proteins. plos.org This HLH-1-dependent expression of chaperones is necessary for both embryonic development and proper muscle function. plos.org Furthermore, conditional knockdown of hlh-1 during larval development, after myogenesis is complete, leads to significant defects in motility and the organization of myofilaments. frontiersin.org This indicates that CeMyoD is not only a developmental switch but also plays a continuous role in maintaining muscle proteostasis (protein homeostasis) and structural integrity in terminally differentiated muscle cells. frontiersin.org
Table 2: Role of CeMyoD (HLH-1) in C. elegans Muscle Development and Integrity
| Aspect | Function of CeMyoD (HLH-1) | Key Findings in Mutants/Knockdowns | Reference(s) |
|---|---|---|---|
| Body Wall Muscle Specification | Defines cell fate; expressed in all body wall muscle precursors. Acts redundantly with UNC-120, HND-1, and FOZI-1. | hlh-1 null mutants produce body wall cells but are paralyzed and developmentally arrested. | nih.gov, fredhutch.org, biologists.com, wormbook.org, nih.gov |
| Non-Striated Muscle Development | Influences the specification of vulval and uterine muscle precursors (sex myoblasts) from the M lineage. | Reduced CeMyoD function causes cell fate transformations, leading to excess vulval and uterine muscles. | biologists.com, nih.gov, sdbonline.org |
| Muscle Integrity and Function | Regulates expression of muscle-specific chaperones; required for proteostasis and myofilament organization. | Null mutants have weak muscle contractility. Larval knockdown causes severe motility and muscle organization defects. | biologists.com, plos.org, frontiersin.org |
Involvement in Non-Myogenic Fates and Patterning
While renowned for its role in muscle development, the Caenorhabditis elegans MyoD homolog, CeMyoD (encoded by the hlh-1 gene), also plays a crucial part in non-myogenic processes, particularly in the patterning of the postembryonic mesoderm. biologists.comnih.gov This lineage provides a unique model for studying cell fate specification, as a single mesoblast, known as the 'M' cell, gives rise to a diverse array of cells: 14 striated body wall muscles, 16 non-striated muscles (uterine and vulval), and two non-muscle coelomocytes. biologists.comnih.gov CeMyoD's function is integral to the correct specification of both muscle and non-muscle fates within this lineage. nih.gov
Specification of Non-Muscle Cell Fates in the Postembryonic Mesoderm
CeMyoD is essential for the proper specification of non-muscle cell types, specifically the coelomocytes, which are macrophage-like scavenger cells derived from the M lineage. biologists.com Expression of CeMyoD begins early in the M lineage, at a stage when cells are still pluripotent, destined to produce both muscle and non-muscle descendants. biologists.com
Research using mutants with decreased CeMyoD levels and genetic mosaics has revealed significant cell-fate transformations. nih.gov In these instances, lineages that would normally produce coelomocytes, as well as some striated muscles, are altered. biologists.comnih.gov Instead of their typical fates, the affected cells transform into myoblast-like cells that bear a resemblance to sex myoblasts (SMs), the precursors of non-striated uterine and vulval muscles. biologists.comnih.gov These ectopically generated cells are capable of migration and proliferation, ultimately differentiating into additional vulval and uterine muscles. nih.gov This demonstrates that CeMyoD has a cell-intrinsic role, not only in guiding myogenic development but also in specifying non-myogenic cell fates. nih.gov The loss of proper CeMyoD function leads to a default adoption of a sex myoblast-like fate. biologists.comnih.gov
| Normal Cell Fate (Wild-Type) | Altered Cell Fate (Reduced CeMyoD) | Phenotypic Outcome | Supporting Evidence |
|---|---|---|---|
| Coelomocytes (2) | Myoblast-like cells | Loss of coelomocytes, increase in cells resembling sex myoblasts. biologists.comnih.gov | Genetic mosaics, hlh-1(cc561) mutants. nih.govresearchgate.net |
| Striated Body Wall Muscles (subset of 14) | Myoblast-like cells | Loss of specific body wall muscles, increase in cells resembling sex myoblasts. biologists.comnih.gov | Genetic mosaics, hlh-1(cc561) mutants. nih.govresearchgate.net |
| Sex Myoblasts (2) | Unaffected (normal number) but joined by ectopic myoblast-like cells | Ectopic cells proliferate to form supernumerary vulval and uterine muscles. nih.gov | Lineage analysis in hlh-1 mutants. biologists.comnih.gov |
Interactions with Other Cellular Lineages
The function of CeMyoD in postembryonic mesodermal patterning involves a complex interplay with other regulatory factors and signaling pathways.
A transient, low-level expression of CeMyoD occurs very early in embryonic development, around the 28-cell stage, within the MS founder cell lineage. biologists.com Descendants of these early cells contribute to various tissues, including striated muscle, pharyngeal cells, neurons, and other non-muscle mesodermal cells. biologists.com This early, transient expression is not sufficient on its own to commit cells to a muscle fate, highlighting the importance of subsequent, stable expression and interactions with other factors. biologists.com
Within the postembryonic M lineage, CeMyoD functions alongside other key transcription factors.
FOZI-1 : This zinc-finger protein acts redundantly with CeMyoD to specify the fate of striated body wall muscles. uniprot.orgresearchgate.net Animals lacking FOZI-1 show defects in the M lineage similar to those with reduced CeMyoD function. researchgate.net
CeTwist (hlh-8) : This bHLH transcription factor is also necessary for correct patterning within the M lineage, particularly for activating genes in non-striated muscles. sdbonline.org Unlike in some other organisms, the relationship between CeTwist and CeMyoD in the C. elegans M lineage does not appear to be antagonistic. sdbonline.org
CeE/DA (hlh-2) : In vertebrates, MyoD typically functions by forming heterodimers with ubiquitously expressed E-proteins (like Daughterless in Drosophila). However, in C. elegans, the E-protein homolog, CeE/DA, is not detected in CeMyoD-positive striated muscle cells and does not appear to interact efficiently with CeMyoD. sdbonline.orgbiologists.comresearchgate.net CeE/DA is primarily found in neuronal precursors, suggesting that CeMyoD may function through different protein-protein interactions in nematodes compared to vertebrates. biologists.comresearchgate.net
These interactions indicate that while CeMyoD is a central player, the precise specification of both muscle and non-muscle fates within the M lineage is controlled by a combinatorial code of transcription factors rather than a simple linear pathway.
Molecular Mechanisms of Cemyod Protein Action
DNA Binding Specificity and Transcriptional Activation
CeMyoD, like its vertebrate counterparts, functions by binding to specific DNA sequences, thereby regulating gene expression. ontosight.ainih.govebi.ac.uk This interaction is mediated by its basic helix-loop-helix domain, which is highly conserved among myogenic regulatory factors. nih.govbiologists.comebi.ac.uk
Preferred Binding to E-Box Sequences (CANNTG)
A key characteristic of bHLH transcription factors, including CeMyoD, is their preferred binding to E-box sequences, which have the consensus motif CANNTG. biologists.comebi.ac.uknih.govnih.gov This motif is recognized by the basic region of the bHLH domain. ebi.ac.uk Studies have shown that CeMyoD preferably binds to the E-box motif. biologists.com The ability of different homo- and heterodimers of MyoD and E factors to bind DNA in vitro is an accurate measure of their biological activity in vivo. nih.govsdbonline.org
Genome-Wide Distribution of CeMyoD Binding Sites
Genome-wide studies have been conducted to determine the distribution of CeMyoD binding sites in C. elegans embryos. Using techniques such as ChIP-chip and ChIP-seq, researchers have revealed a widespread distribution of these binding sites. nih.govresearchgate.netyale.edumpi-cbg.denih.gov These approaches have yielded strongly overlapping results, indicating that CeMyoD preferentially binds to promoter regions of genes that are enriched for E-box sequences. nih.govresearchgate.netnih.gov
While CeMyoD binding sites are enriched upstream of genes known to be expressed in muscle, consistent with its role as a direct transcriptional regulator, binding has also been detected at numerous sites not associated with muscle gene expression. nih.govnih.gov This observation is similar to findings for its mouse homolog, MyoD. nih.govnih.gov These additional binding sites may suggest other functions for CeMyoD, such as interactions with co-factors to activate or repress gene expression, or a role in chromatin organization distinct from direct transcriptional regulation of target genes. nih.govnih.gov
Data from ChIP-chip and ChIP-seq experiments have provided insights into the number and location of CeMyoD binding sites across the genome.
| Method | Overlap with E-box enriched promoter regions | Enrichment upstream of muscle-expressed genes | Detection at sites unassociated with muscle gene expression |
| ChIP-chip | Preferential binding observed. nih.govresearchgate.netnih.gov | Enriched. nih.govnih.gov | Detected. nih.govnih.gov |
| ChIP-seq | Preferential binding observed. nih.govresearchgate.netnih.gov | Enriched. nih.govnih.gov | Detected. nih.govnih.gov |
Regulation of Muscle-Specific Gene Expression
CeMyoD is a master myogenic regulatory transcription factor in C. elegans, functioning to specify body wall muscle fate and direct differentiation. nih.gov It is generally assumed that CeMyoD directly activates the expression of muscle-specific genes, similar to how MRFs function in higher eukaryotes. nih.gov
Activation of Sarcomeric Protein Genes (e.g., Myosin Heavy Chains, Troponins)
CeMyoD plays a crucial role in the activation of genes encoding sarcomeric proteins, which are essential components of muscle structure and function. These include genes for myosin heavy chains (MHCs) and troponins. ebi.ac.uk Studies have shown that the expression levels of genes encoding myosin heavy chains, such as myo-1, myo-2, myo-3, and unc-54, are decreased when CeMyoD (HLH-1) transcription is reduced. biologists.com This indicates a direct regulatory link between CeMyoD and the expression of these key muscle structural proteins. Many sarcomeric proteins require chaperones for proper folding and assembly. plos.orgnih.gov
Control of Chaperone Gene Expression and Muscle Proteostasis
Beyond structural proteins, CeMyoD also regulates the expression of chaperone genes, contributing to muscle proteostasis. plos.orgnih.govpku.edu.cn Proteostasis, the maintenance of protein homeostasis, is critical for cellular health, and the composition of the chaperone network varies between cell types. plos.orgnih.gov Bioinformatics analyses suggest that CeMyoD can bind to the promoters of chaperone genes that are expressed or required for the folding of muscle proteins. plos.org Experimental evidence supports this, showing that CeMyoD-dependent myogenic conversion specifically induces the expression of putative CeMyoD-regulated chaperones in differentiating muscle cells. plos.org Disrupting putative CeMyoD-binding sites in the promoters of chaperones like daf-21 (Hsp90) and hsp-12.2 (sHsp) abolishes their myogenic-dependent expression. plos.org Reduced CeMyoD function can lead to decreased expression of these chaperones and compromise muscle proteostasis during and after embryogenesis. plos.orgnih.gov Modulating the expression of muscle chaperones can disrupt the folding and assembly of muscle proteins, affecting myogenesis and muscle function. plos.org
Protein-Protein Interactions and Complex Formation
CeMyoD's function is also influenced by its interactions with other proteins, leading to the formation of complexes that modulate its activity. As a bHLH protein, CeMyoD has a dimerization motif that allows multimerization with other HLH proteins. ebi.ac.uk This dimerization is necessary for DNA binding, as two basic regions are required for this activity. ebi.ac.uk
While vertebrate MyoD family members typically heterodimerize with ubiquitously expressed E proteins (like E12 and E47) to bind DNA efficiently, the interaction of CeMyoD with C. elegans E/Daughterless (CeE/DA) protein does not appear to be efficient. sdbonline.orgsdbonline.orgbiologists.com In vitro analysis indicates that CeE/DA dimerizes with HLH-3, but efficient interaction with CeMyoD is not observed. sdbonline.orgbiologists.com This suggests that CeMyoD might function more prominently as a homodimer or interact with different dimerization partners in C. elegans compared to its vertebrate homologs. sdbonline.org
Another protein shown to interact with CeMyoD is LIM-8. wormbase.org LIM-8 was identified in a yeast one-hybrid screen using an enhancer sequence of hlh-1 as bait. wormbase.org Interaction between LIM-8 and CeMyoD has been confirmed through yeast two-hybrid analysis. wormbase.org LIM-8 is detected in muscle filaments and the nucleus of body-wall muscles, among other locations, and is related to body-wall muscle gene expression. wormbase.org This interaction suggests that LIM-8 may serve as a binding partner or co-factor for CeMyoD, influencing its activity in muscle development and gene expression. wormbase.org
| Interacting Protein | Type of Interaction | Observed Effect/Relationship | Reference |
| CeE/DA (HLH-2) | Dimerization | Efficient interaction not observed in vitro. sdbonline.orgbiologists.com | sdbonline.orgbiologists.com |
| LIM-8 | Binding | Interacts with CeMyoD, related to body-wall muscle gene expression. wormbase.org | wormbase.org |
Dimerization with Other bHLH Proteins (e.g., HLH-2/CeE Protein)
bHLH proteins typically function as dimers, binding to E-box DNA sequences (5'-CANNTG-3') to regulate transcription. Class II bHLH proteins, like CeMyoD, generally require dimerization with Class I bHLH proteins, often referred to as E proteins, for efficient DNA binding and transcriptional activation oup.com. In C. elegans, HLH-2 is the sole homolog of the vertebrate E proteins (like E12 and E47) and the Drosophila Daughterless (DA) protein oup.comnih.gov.
While vertebrate MyoD proteins readily heterodimerize with E proteins, studies in C. elegans have shown that efficient interaction between CeMyoD (HLH-1) and HLH-2 (CeE/DA) is not readily detected in vitro nih.govsdbonline.org. HLH-2 is present embryonically in neuronal precursors and some non-striated muscle, but has not been detected in CeMyoD-positive striated muscle cells nih.govsdbonline.org. Instead, HLH-2 has been shown to dimerize with other C. elegans bHLH proteins, such as HLH-3, an Achaete-scute-like factor, in neurogenesis nih.govsdbonline.orgbiologists.com.
This suggests that while dimerization with a Class I bHLH protein is a common mechanism for MyoD family members, CeMyoD may utilize different or additional dimerization partners or mechanisms compared to its vertebrate counterparts, or that its interaction with HLH-2 is more transient or context-dependent and not easily detected in standard in vitro assays. The precise dimerization partners of CeMyoD in C. elegans striated muscle development warrant further investigation.
Interaction with Transcriptional Co-factors and Modulators (e.g., LIM-8/ZYX-1, UNC-120, HND-1, FOZI-1)
CeMyoD's transcriptional activity is modulated by interactions with various co-factors and other proteins. Several proteins have been implicated in working with or influencing CeMyoD function in C. elegans muscle development.
UNC-120: UNC-120 is a GATA-type transcription factor that works in concert with CeMyoD (HLH-1) and HND-1 in C. elegans body-wall muscle differentiation plos.org. Ectopic expression of UNC-120, similar to CeMyoD and HND-1, can convert early blastomeres into muscle-like cells plos.org. These transcription factors regulate the expression of numerous muscle proteins, including myosin and actin plos.org. UNC-120 is predicted to be located in the nucleus and is involved in positive regulation of muscle cell differentiation alliancegenome.org. Genetic interaction networks also suggest a relationship between UNC-120 and HND-1 string-db.org.
HND-1: HND-1 is a Hand bHLH transcription factor that, along with CeMyoD (HLH-1) and UNC-120, is a core myogenic transcription factor in C. elegans plos.org. HND-1 is required for normal viability, gonadogenesis, and posterior body morphology alliancegenome.org. It is expressed during embryogenesis in mesodermal precursor cells that primarily give rise to body wall muscle, as well as in somatic gonad precursor cells alliancegenome.org. HND-1 is predicted to be a nuclear protein involved in gonadal mesoderm development and positive regulation of muscle cell differentiation alliancegenome.org. STRING analysis indicates potential interactions or co-expression with UNC-120 and HLH-2 string-db.org.
FOZI-1: FOZI-1 is a nuclear-localized protein containing zinc-finger and FH2 domains that functions redundantly with CeMyoD (HLH-1) in specifying striated body wall muscle fates in the postembryonic mesoderm nih.gov. FOZI-1 shares the same expression pattern as CeMyoD in the M lineage nih.gov. While single mutants for fozi-1 or those lacking CeMyoD in the M lineage show similar defects (loss of a fraction of M lineage-derived body wall muscles), mutants lacking fozi-1 and having reduced levels of CeMyoD exhibit a more severe phenotype, lacking most, if not all, M lineage-derived body wall muscles nih.gov. This indicates a significant redundant function between FOZI-1 and CeMyoD in this process nih.gov.
LIM-8/ZYX-1: ZYX-1 is the unique zyxin-like protein in C. elegans, containing three C-terminal LIM domains nih.govmicropublication.org. It is expressed in striated body-wall muscles and localizes to dense bodies/Z-discs, M-lines, and the nucleus nih.govmicropublication.org. ZYX-1 interacts with several known dense body and M-line proteins, including DEB-1 (vinculin) and ATN-1 (α-actinin) nih.gov. While primarily known for its role in muscle structure and mechanosensation, ZYX-1's nuclear localization and interaction with other proteins suggest potential roles in signaling that could influence transcriptional programs, possibly including those regulated by CeMyoD nih.govmicropublication.org. STRING analysis shows that ZYX-1 interacts with LIM-8 string-db.org. LIM-8 is a conserved LIM protein that affects muscular adherens junction integrity and mechanosensory function string-db.org. The interaction between ZYX-1 and LIM-8, both LIM domain-containing proteins found in muscle adhesion structures, points to a complex network of proteins influencing muscle development and function, which could indirectly or directly modulate CeMyoD activity or the outcomes of its transcriptional regulation.
These interactions highlight the intricate regulatory network in which CeMyoD operates, involving other transcription factors and structural/signaling proteins to ensure proper muscle development and function in C. elegans.
Genetic Interactions and Regulatory Networks Involving Cemyod Protein
Upstream Regulatory Factors Influencing CeMyoD Protein Activity
The expression of the hlh-1 gene, encoding CeMyoD, is influenced by several upstream regulatory factors. A key regulator is PAL-1, a Caudal-related homeobox transcription factor. PAL-1 directly activates hlh-1 expression within the posterior embryonic muscle lineages. nih.govubc.caresearchgate.netbiologists.com Chromatin immunoprecipitation (ChIP) studies have demonstrated that PAL-1 binds in vivo to an enhancer element located upstream of the hlh-1 gene, highlighting a direct regulatory link. researchgate.netbiologists.com
In addition to activation by upstream factors, hlh-1 expression is also subject to positive auto-regulation. This compound itself can bind to an enhancer region upstream of the hlh-1 gene, contributing to the sustained high levels of CeMyoD observed in body wall muscle throughout development. nih.govresearchgate.netbiologists.com
Indirect regulation of hlh-1 expression has also been observed. The RNA-binding protein PUF-8, for instance, suppresses the expression of pal-1 in germline stem cells. Depletion of PUF-8 leads to the derepression of PAL-1 and subsequent misexpression of HLH-1 in germ cells, illustrating an indirect upstream influence on CeMyoD. frontiersin.org
Downstream Target Genes and Transcriptional Cascades Regulated by this compound
CeMyoD functions primarily as a transcriptional activator, binding to specific DNA sequences to initiate the expression of genes necessary for muscle development and differentiation. ontosight.ai Genome-wide studies using techniques such as ChIP-seq and ChIP-chip have identified a widespread distribution of genomic binding sites for CeMyoD, with a significant enrichment in the promoter regions of genes known to be expressed in muscle. nih.govnih.gov These findings are consistent with its role as a direct transcriptional regulator of muscle-specific genes. nih.gov
Among the known downstream targets regulated by CeMyoD are genes encoding myosin heavy chains, crucial components of muscle structure. Examples include myo-3 and unc-54, whose transcription in body wall muscle is regulated by CeMyoD. biologists.comcaltech.edu Beyond structural components, CeMyoD also regulates the expression of muscle chaperones during muscle differentiation. This regulation of the chaperone network is essential for proper embryonic development and muscle function. plos.org Experimental evidence indicates that disrupting the putative E-box motifs in the promoters of such chaperone genes inhibits their HLH-1-dependent expression. plos.org
Cross-Talk with Other Myogenic Regulatory Factors in C. elegans (e.g., UNC-120, HND-1)
CeMyoD does not act in isolation but interacts and cooperates with other myogenic regulatory factors in C. elegans. Two notable factors are UNC-120, which is related to the Serum Response Factor (SRF), and HND-1, a bHLH protein related to the vertebrate HAND family. nih.govnih.govcaltech.edud-nb.info These three factors, HLH-1, HND-1, and UNC-120, define a "muscle module" characterized by transitive genetic interactions. nih.govcaltech.edud-nb.info
Ectopic expression studies have shown that both UNC-120 and HND-1 can induce muscle cell fate in naive blastomeres, although their myogenic potency is generally less efficient compared to HLH-1. nih.govnih.gov Genetic analyses using null mutants have revealed important and partially redundant roles for HLH-1, HND-1, and UNC-120 in the development of body wall muscle. nih.gov The critical requirement for the combined activity of these factors is underscored by the observation that a triple mutant lacking functional hlh-1, hnd-1, and unc-120 fails to produce body wall muscle cells in the embryo. nih.gov
Further genetic analysis indicates that hlh-1 and hnd-1 exhibit redundancy, while hlh-1 and unc-120 cooperate and maintain each other's expression during late embryonic stages. nih.gov The expression of UNC-120 is known to be induced by both PAL-1 and HLH-1, whereas HND-1 expression is induced by PAL-1 but not directly by HLH-1. nih.gov
Interplay with Broader Developmental Signaling Pathways and Their Components
The regulatory network involving CeMyoD is integrated within broader developmental signaling pathways that orchestrate cell fate decisions and tissue morphogenesis in C. elegans. The activation of hlh-1 by PAL-1, for instance, is part of a genetically defined transcriptional cascade that regulates posterior embryonic body wall muscle lineages. researchgate.netbiologists.com This cascade is influenced by the Wnt signaling pathway, which, through the regulation of nuclear levels of POP-1/TCF, impacts PAL-1's function as a developmental switch. ubc.cabiologists.com POP-1, a TCF/LEF transcription factor, is a key component of the Wnt signaling asymmetry pathway and is involved in numerous asymmetric cell divisions and cell fate specifications throughout development. uniprot.org
Other signaling pathways also contribute to the developmental context in which CeMyoD functions. BMP signaling has been implicated in M lineage fate specification, although its role may be partially masked by redundancy or complex interactions. biorxiv.org Notch signaling, particularly through LIN-12, is known to regulate dorsoventral asymmetries within the M lineage, highlighting the interplay of multiple pathways in establishing cell fates. biorxiv.org While direct interactions between CeMyoD and components of the Notch or BMP pathways are not explicitly detailed in the provided information, their involvement in the developmental processes where CeMyoD is active suggests potential indirect regulatory connections.
Furthermore, environmental factors can influence CeMyoD expression. Studies have shown that spaceflight alters C. elegans muscle development, leading to a decrease in the transcription of hlh-1 and other myogenic transcription factors. biologists.comresearchgate.net This indicates that external cues and potentially related signaling pathways responsive to the environment can modulate the genetic network controlling CeMyoD activity.
Evolutionary Conservation and Divergence of Myod Family Proteins
Comparative Analysis of CeMyoD Protein with Vertebrate MyoD Homologs
Comparative studies involving MyoD and E protein factors from vertebrates, Drosophila, and C. elegans have directly addressed the question of functional conservation. sdbonline.orgnih.gov
Sequence Homology within the bHLH Domain
The bHLH domain is a conserved region of approximately 40 to 50 amino acid residues found in a number of eukaryotic proteins, primarily transcription factors. embl.de This domain is crucial for protein dimerization, and in basic helix-loop-helix (bHLH) proteins, an adjacent basic region mediates DNA binding to sequences often referred to as E-boxes (CANNTG). embl.de
Within the bHLH region, CeMyoD exhibits a high level of amino acid identity with vertebrate myogenic factors, approximately 80%. biologists.com This significant sequence similarity within the DNA-binding and dimerization domain underscores a conserved structural basis for function. Outside of this conserved bHLH region, however, there is no obvious sequence similarity between CeMyoD and other known myogenic regulatory factors. biologists.com
Functional Conservation in Myogenic Conversion Assays Across Species
A key functional characteristic of vertebrate MyoD proteins is their ability to convert non-muscle cells, such as fibroblasts, into myoblasts. biologists.com This myogenic conversion activity has been used to assess the functional conservation of MyoD homologs from different species.
Studies have shown that directed expression of CeMyoD in the murine fibroblast cell line 10T1/2 can convert these cells into myoblasts. biologists.combiologists.com Furthermore, CeMyoD can efficiently trans-activate mouse muscle-specific promoters in transient transfection assays. biologists.com Similarly, a sea urchin analog, SUM-1, and Xenopus laevis MyoDb have also been shown to convert 10T1/2 cells and trans-activate muscle-specific reporter gene expression as efficiently as mouse MyoD. biologists.com These findings demonstrate a remarkable degree of functional conservation in the myogenic conversion capacity of MyoD family members across a wide evolutionary range. biologists.comnih.gov
The ability of different homo- and heterodimers to bind DNA in vitro has been found to be an accurate measure of their biological activity in vivo. sdbonline.orgnih.gov
Ability of Heterologous MyoD Factors to Rescue hlh-1 Null Mutations
Further evidence of functional conservation comes from genetic complementation tests in C. elegans. The hlh-1 gene, encoding CeMyoD, is essential for proper muscle function and complete morphogenesis in C. elegans; null mutations in hlh-1 result in inviable animals with defective muscle contractions and developmental defects. biologists.comnih.gov
Experiments have demonstrated that MyoD-related factors from heterologous species, such as Drosophila and chicken, are able to rescue a C. elegans hlh-1 loss-of-function mutation. sdbonline.orgnih.gov This ability of MyoD proteins from distantly related organisms to compensate for the absence of functional CeMyoD highlights a conserved core myogenic regulatory function.
| Assay Type | CeMyoD Activity | Vertebrate MyoD Homolog Activity | Functional Conservation | Source |
| bHLH Domain Sequence Identity | ~80% identical to vertebrate MyoD bHLH | - | High | biologists.com |
| Myogenic Conversion (10T1/2 cells) | Converts cells to myoblasts, trans-activates promoters | Converts cells to myoblasts, trans-activates promoters | High | biologists.combiologists.com |
| Rescue of hlh-1 Null Mutation | - | Drosophila and Chicken MyoD rescue mutation | High | sdbonline.orgnih.gov |
Divergent Features and Species-Specific Roles of MyoD Family Members
Despite the significant conservation in their core functions, MyoD family members also exhibit divergent features and species-specific roles, reflecting the diverse evolutionary trajectories of different phyla. ubc.casdbonline.orgbiologists.comucl.ac.uk
Differences in E-Protein Interaction Specificities
Basic helix-loop-helix proteins, including MyoD family members, typically function as dimers. embl.de They can form homodimers or heterodimers, often with ubiquitous bHLH proteins known as E-proteins (e.g., E12, E47 in mammals, Daughterless in Drosophila). embl.debiologists.com These interactions are crucial for DNA binding and transcriptional activity. embl.de
In vertebrates, MyoD proteins efficiently heterodimerize with E-proteins to regulate skeletal myogenesis. biologists.com However, studies have revealed differences in E-protein interaction specificities involving CeMyoD. Efficient interaction of C. elegans CeE/DA (the C. elegans E-protein homolog encoded by hlh-2) with CeMyoD is not readily observed in vitro. biologists.com This contrasts with the strong dimerization seen between vertebrate MyoD and E-proteins, and between Drosophila Daughterless and MyoD homologs. sdbonline.orgbiologists.com The inability of C. elegans CeE/DA or other E proteins to augment the activity of CeMyoD is consistent with the notion that CeMyoD may function primarily as a homodimer rather than a heterodimer with E-proteins in C. elegans. sdbonline.org This represents a significant divergence in dimerization partners compared to vertebrate MyoD.
| MyoD Homolog | Primary Dimerization Partner(s) | Source |
| Vertebrate MyoD | E-proteins (e.g., E12, E47) | embl.debiologists.com |
| C. elegans CeMyoD (hlh-1) | Primarily Homodimer (suggested) | sdbonline.org |
Functional Redundancy Patterns Across Phyla
In vertebrates, skeletal muscle development requires the redundant functions of multiple members of the MyoD family (MyoD, myogenin, Myf-5, and MRF4). researchgate.netresearchgate.net This functional redundancy provides robustness to the myogenic program.
In contrast, invertebrates such as Drosophila and C. elegans typically contain only a single MyoD homolog. biologists.comresearchgate.net While this might suggest a lack of redundancy, genetic studies in C. elegans have revealed a different pattern of functional overlap. Although hlh-1 (CeMyoD) is the lone MRF ortholog, body wall muscle development can still occur in hlh-1 null mutants, albeit with defects in muscle function and morphogenesis. nih.govresearchgate.netnih.gov This indicates that other factors must contribute to myogenesis in the absence of CeMyoD activity.
Recent research has shown that two additional C. elegans proteins, UNC-120/SRF and HND-1/HAND, can induce muscle-like cells when ectopically expressed. researchgate.netnih.gov Furthermore, genetic analysis of null mutants in hlh-1, unc-120, and hnd-1 has demonstrated that these factors act in concert and exhibit partial redundancy in body wall muscle development. nih.gov Loss of all three factors results in embryos lacking detectable body wall muscle differentiation, identifying them as a set that is both necessary and sufficient for C. elegans body wall myogenesis. researchgate.netnih.gov This highlights a functional redundancy in C. elegans myogenesis, but it involves factors (SRF and HAND) that are associated with smooth and cardiac muscle development in mammals, rather than multiple MyoD paralogs as seen in vertebrates. researchgate.netnih.gov
The apparent ability of the C. elegans myogenic network to differentiate even in the absence of hlh-1 activity, despite its evolutionary conservation, has been a subject of investigation. caltech.edu This suggests complex cross-interactions and potential buffering mechanisms among transcription factors during early embryogenesis. researchgate.netcaltech.edu
| Organism | Number of MyoD Homologs | Redundancy Pattern | Key Redundant Factors (if applicable) | Source |
| Vertebrates | Multiple (4) | Redundancy among MyoD family members | MyoD, Myogenin, Myf-5, MRF4 | researchgate.netresearchgate.net |
| C. elegans | Single (hlh-1/CeMyoD) | Redundancy with other transcription factors (SRF, HAND) | HLH-1, UNC-120, HND-1 | nih.govresearchgate.netnih.gov |
| Drosophila | Single (Nautilus) | Likely involves other factors | - | researchgate.net |
Phylogenetic Analysis of Myogenic Regulatory Factors and Evolutionary Selection
Phylogenetic analyses of MRF amino acid sequences reveal key relationships and shed light on the evolutionary pressures that have shaped this gene family uniprot.orgnih.govwikipedia.orguniroma2.itnih.gov. These analyses generally indicate that the four vertebrate MRF members evolved from a common ancestral gene wikipedia.orguniroma2.it. The evolutionary history in chordates is thought to involve an initial duplication of a single ancestral gene into two lineages, with subsequent duplications in vertebrates leading to the four paralogues: Myf5 and MyoD arising from one lineage, and Myogenin and MRF4 from the other uniprot.orguniroma2.ituniprot.org. This shared ancestry might contribute to the observed functional overlap between Myf5 and MyoD, as well as between Myogenin and MRF4 uniprot.orguniprot.org.
Phylogenetic trees often show a close relationship between Myf5 and MyoD, and between Myogenin and MRF4, which correlates with their functional roles in myogenesis – Myf5 and MyoD being primarily involved in myoblast determination, and Myogenin and MRF4 in differentiation uniprot.orgnih.govwikipedia.orgnih.gov. For instance, phylogenetic analyses of murine MRF amino acid sequences show a higher similarity between MyoD and Myf5 (53%) compared to their similarity with Myogenin or MRF4 nih.gov.
Evolutionary analysis, particularly focusing on positive selection, has provided insights into the functional divergence of MRFs cmdm.twuniprot.org. Studies comparing MRF gene sequences across vertebrates have revealed substantial evidence of positive selection cmdm.twuniprot.org. Sites under positive selection have been found more frequently in the genes encoding the myogenic differentiation factors (Myogenin and Myf6) than in those encoding the myogenic determination factors (Myf5 and MyoD) cmdm.twuniprot.org. Within the determination factors, positive selection sites were more often detected in MyoD than in Myf5, and similarly, in Myogenin more often than in Myf6 among differentiation factors cmdm.twuniprot.org.
Amino acid residues identified as being under positive selection are predominantly located in the transcription activation domains of these proteins and on the surface of their three-dimensional structures cmdm.twuniprot.org. This suggests that the functional gain and divergence of MRFs have been driven by distinct positive selection pressures on their transcription activation domains cmdm.twwikipedia.orguniprot.org. In contrast, the DNA binding domains, particularly the bHLH domain which is crucial for dimerization and binding to E-box motifs, have remained highly conserved throughout evolution uniprot.orgwikipedia.orgwikipedia.orguniroma2.itnih.gov. This conservation underscores the fundamental and indispensable role of the DNA binding activity for MRF function cmdm.twuniprot.org. The differential selective pressures on distinct protein domains highlight a mechanism for the functional divergence of transcriptional regulatory factors, where the ability to interact with other proteins and regulate transcription has evolved more rapidly than the ability to bind DNA cmdm.twuniprot.org.
Data Table: Amino Acid Sequence Similarity among Murine MRFs
| Protein Pair | Percentage Similarity |
| MyoD and Myf5 | 53% |
| Myogenin and MyoD | 38% |
| Myogenin and Myf5 | 40% |
| MRF4 and MyoD | 43% |
| MRF4 and Myf5 | 40% |
Note: Data derived from phylogenetic analysis of murine MRF amino acid sequences. nih.gov
Advanced Research Methodologies and Approaches for Cemyod Protein Studies
Genomic and Transcriptomic Profiling
Genomic and transcriptomic profiling techniques are vital for deciphering the regulatory landscape governed by transcription factors such as CeMyoD. These approaches provide insights into the specific DNA regions bound by CeMyoD and the downstream genes whose expression is subsequently influenced.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Genome-Wide Binding Site Identification
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a robust technique utilized to identify the genome-wide binding sites of DNA-binding proteins, including transcription factors. The process involves crosslinking proteins to DNA, fragmenting the chromatin, and then employing an antibody specific to the protein of interest (CeMyoD in this context) to immunoprecipitate the protein-DNA complexes. The DNA is subsequently purified and subjected to high-throughput sequencing. By mapping the sequenced DNA fragments back to the reference genome, researchers can precisely identify the genomic locations where the protein was bound.
ChIP-Seq has been successfully applied to determine the genome-wide binding sites of HLH-1 (CeMyoD) in C. elegans embryos. These studies have indicated that CeMyoD preferentially binds to promoter regions of genes that are enriched for E-box sequences (CANNTG), which are recognized binding sites for bHLH transcription factors. nih.govresearchgate.net. The identified binding sites are frequently situated upstream of genes known to be expressed in muscle, supporting CeMyoD's role as a direct transcriptional regulator of muscle-specific genes. nih.gov. Furthermore, ChIP-Seq analyses have detected CeMyoD binding at numerous sites not directly associated with known muscle gene expression, suggesting potential additional functions for CeMyoD, possibly involving interactions with co-factors or roles in chromatin organization distinct from direct transcriptional activation. nih.gov.
Chromatin Immunoprecipitation Microarray (ChIP-Chip) for Binding Site Analysis
Chromatin Immunoprecipitation Microarray (ChIP-Chip) is another method employed for the genome-wide analysis of protein-DNA binding sites. Similar to ChIP-Seq, it involves the immunoprecipitation of protein-DNA complexes using a specific antibody. However, instead of high-throughput sequencing, the purified DNA is hybridized to a microarray containing probes representing various genomic regions. The intensity of the hybridization signals serves as an indicator of the level of protein binding to those regions.
ChIP-Chip has also been utilized to map the occupancy sites for HLH-1 (CeMyoD) in C. elegans embryos. nih.govresearchgate.net. Studies comparing ChIP-Seq and ChIP-Chip for identifying CeMyoD binding sites have demonstrated substantial overlap in their results, confirming the reliability of both techniques in pinpointing CeMyoD binding regions. nih.govresearchgate.net. These analyses collectively highlight that CeMyoD binding sites are significantly enriched in promoter regions containing E-box motifs. nih.govresearchgate.net.
A comparative analysis of ChIP-Seq and ChIP-Chip data for CeMyoD revealed a widespread distribution of its binding sites across the C. elegans genome. nih.govplos.org. Both methods showed similar distributions of HLH-1 binding sites relative to the transcriptional start sites of protein-coding genes, with the highest concentration observed in the region upstream of the gene. plos.org.
Gene Expression Analysis Techniques (e.g., DNA Microarrays, RNA-seq, Quantitative RT-PCR)
Analyzing gene expression levels provides critical information regarding the downstream effects of transcription factors like CeMyoD. By comparing gene expression profiles in the presence or absence of functional CeMyoD, researchers can identify target genes regulated by this protein.
DNA Microarrays: This technology allows for the simultaneous measurement of the expression levels of thousands of genes. mRNA is isolated from different samples (e.g., wild-type worms and worms with altered CeMyoD expression), converted to labeled cDNA, and hybridized to a microarray slide containing probes for a large set of genes. The intensity of the hybridization signal for each probe reflects the abundance of the corresponding mRNA. DNA microarrays have been used to identify muscle-enriched genes in C. elegans, providing datasets that can be compared with CeMyoD binding data to infer regulatory relationships. plos.org. DNA microarray analysis has also been employed to study changes in gene expression, including that of hlh-1 (CeMyoD), in response to environmental factors such as spaceflight. nih.gov.
RNA-seq: RNA Sequencing (RNA-seq) is a high-throughput sequencing technology that offers a comprehensive view of the transcriptome. It involves sequencing cDNA generated from RNA samples, enabling the quantification of gene expression levels, identification of alternative splicing events, and discovery of novel transcripts. RNA-seq datasets of genes expressed in myogenic-converted embryos have been used in conjunction with ChIP-seq data to identify muscle chaperones potentially regulated by HLH-1 (CeMyoD). plos.org. RNA-seq is a standard method for isolating and sequencing muscle transcriptomes in C. elegans, facilitating the identification of muscle-specific protein-coding genes and transcription factors. researchgate.netnih.govbiorxiv.org.
Quantitative RT-PCR (qRT-PCR): Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression level of a specific gene. mRNA is reverse transcribed into cDNA, and then PCR amplification is performed using primers specific to the target gene, with fluorescence detection to quantify the amount of PCR product in real-time. qRT-PCR is frequently used to validate gene expression changes observed in microarray or RNA-seq experiments or to measure the expression of a limited number of genes of interest. ncl.ac.ukembopress.org. This technique has been utilized to confirm decreased transcription of hlh-1 (CeMyoD) in C. elegans under specific conditions. nih.govresearchgate.net.
Data Table: Gene Expression Analysis Techniques Applied to CeMyoD Studies
| Technique | Principle | Application in CeMyoD Studies | Key Findings/Uses |
| DNA Microarrays | Hybridization of labeled cDNA to gene probes on a chip. | Identification of muscle-enriched gene sets; analyzing global gene expression changes. plos.orgnih.gov | Used to identify genes expressed in muscle and changes in hlh-1 expression under specific conditions. plos.orgnih.gov |
| RNA-seq | High-throughput sequencing of cDNA libraries. | Comprehensive transcriptome profiling; identification of muscle-specific transcripts and potential CeMyoD targets. plos.orgresearchgate.netnih.govbiorxiv.org | Used to identify muscle-expressed chaperones potentially regulated by CeMyoD and characterize the muscle transcriptome. plos.orgresearchgate.netnih.govbiorxiv.org |
| Quantitative RT-PCR | Real-time PCR amplification and quantification of specific cDNA targets. | Validation of gene expression data from other methods; precise measurement of hlh-1 or target gene expression. nih.govncl.ac.ukembopress.orgresearchgate.net | Used to confirm changes in hlh-1 transcription and measure expression of specific muscle genes. nih.govresearchgate.net |
Genetic Manipulation and Reporter Systems
Genetic manipulation techniques are indispensable for directly investigating the function of CeMyoD by altering its gene or expression levels. Reporter systems provide a visual or measurable output to track gene expression or protein localization influenced by CeMyoD.
Targeted Mutagenesis and Gene Editing
Targeted mutagenesis and gene editing techniques enable precise alterations to the hlh-1 gene or its regulatory elements. These methods can be used to create loss-of-function mutations, introduce specific amino acid changes, or insert reporter genes.
Techniques such as CRISPR/Cas9-mediated mutagenesis allow for the introduction of precise genetic modifications, including premature stop codons, into target genes in C. elegans. biorxiv.org. This enables researchers to create null alleles or specific mutant versions of hlh-1 to study the consequences of altered CeMyoD function. biologists.comnih.gov. Site-directed mutagenesis, often performed using PCR-based methods, is employed to introduce specific point mutations into the hlh-1 coding sequence or regulatory regions to investigate the functional importance of particular amino acids or DNA motifs. biorxiv.orgoup.comnih.gov.
Creating hlh-1 null mutations or deficiencies spanning the hlh-1 locus has been crucial in studying the embryonic requirements for CeMyoD. biologists.combiologists.com. However, complete loss of CeMyoD function can result in early larval arrest, complicating the analysis of its roles in later development. biologists.combiologists.com. To overcome this, researchers have isolated mutants that reduce CeMyoD levels while maintaining viability or utilized genetic mosaics where hlh-1 is lost in specific cell lineages. biologists.comnih.govresearchgate.net.
Reporter constructs, such as those linking the hlh-1 promoter or potential regulatory elements to a reporter gene like lacZ (encoding beta-galactosidase) or GFP (green fluorescent protein), are widely used to study the spatial and temporal expression pattern of CeMyoD and to identify regulatory regions that control its transcription. nih.govwustl.edu. A CeMyoD-beta-galactosidase fusion gene has been shown to be accurately expressed in myogenic cells that also express endogenous CeMyoD. nih.gov. Reporter technology using GFP has also been utilized to examine the functional role of putative DNA motifs in driving muscle gene expression. wustl.edu.
RNA Interference (RNAi) for Loss-of-Function Studies
RNA interference (RNAi) is a potent post-transcriptional gene silencing mechanism that can be experimentally exploited to decrease the expression levels of specific genes. In C. elegans, RNAi can be readily induced by feeding worms bacteria that express double-stranded RNA (dsRNA) corresponding to the target gene sequence, by injecting dsRNA, or by soaking worms in dsRNA solution. biologists.comembopress.orged.ac.uk.
RNAi has been employed to study the function of CeMyoD by reducing its protein levels. biologists.comwormbase.org. While complete null mutations can be embryonic lethal, RNAi can sometimes lead to hypomorphic phenotypes that allow for the study of CeMyoD function in later developmental stages or specific tissues. biologists.combiologists.com. For instance, RNAi against lim-8, a protein that interacts with CeMyoD, has been used to investigate its function in body-wall muscle gene expression. wormbase.orgwormbase.org. RNAi against hlh-1 itself can result in reduced motility in worms, indicating compromised muscle function. wormbase.org. RNAi is a common method for interfering with gene expression in C. elegans to study the effects of reduced protein function. embopress.orged.ac.uk.
Transgenic Reporter Constructs (e.g., GFP, Beta-Galactosidase Fusions) for Expression Pattern Analysis
Transgenic reporter constructs, such as those utilizing Green Fluorescent Protein (GFP) or Beta-Galactosidase (lacZ), are fundamental tools for analyzing the spatial and temporal expression patterns of CeMyoD. biologists.commolbiolcell.orgnih.govresearchgate.netmolbiolcell.orgnih.govresearchgate.net By fusing the promoter or coding region of the hlh-1 gene to a reporter gene like gfp or lacZ, researchers can visualize where and when CeMyoD is expressed within the living worm. biologists.commolbiolcell.orgnih.govresearchgate.netmolbiolcell.orgnih.govresearchgate.net Integrated reporter constructs provide a stable and reliable method for observing protein localization and expression levels. biologists.comnih.gov For instance, an integrated hlh-1::gfp reporter construct has been used to show that CeMyoD is expressed in all mature striated body-wall muscles and their embryonic precursors. biologists.com Similarly, myo-3::lacZ and myo-3::GFP constructs have been used to identify muscle cells and track muscle development. biologists.comresearchgate.net These reporter genes allow for the identification of cells expressing CeMyoD based on fluorescence or enzymatic activity. biologists.comnih.govresearchgate.net
Data from studies using reporter constructs have revealed the dynamic expression of CeMyoD throughout C. elegans development. For example, CeMyoD protein has been detected in all striated muscles present at hatching. biologists.com Reporter fusions and antibody staining indicate de novo postembryonic CeMyoD expression specifically in the M lineage, which gives rise to additional body-wall muscles and other mesodermal cells. biologists.com
Protein Interaction and Biochemical Characterization
Understanding the proteins that interact with CeMyoD is crucial for deciphering its molecular function as a transcription factor. Various biochemical and genetic approaches are employed for this purpose.
Yeast One-Hybrid and Two-Hybrid Screening for Protein-Protein Interactions
Yeast one-hybrid (Y1H) and two-hybrid (Y2H) systems are powerful techniques used to identify proteins that interact with a protein of interest, such as CeMyoD, or to identify DNA sequences bound by a protein. molbiolcell.orgsdbonline.orgnih.govnih.govembopress.org The yeast two-hybrid system, in particular, is widely used for identifying protein-protein interactions on a large scale. molbiolcell.orgsdbonline.orgnih.govnih.govembopress.org This method involves fusing the protein of interest (bait) to a DNA-binding domain and potential interacting proteins (prey) to an activation domain. nih.gov Interaction between bait and prey reconstitutes a functional transcription factor, leading to the activation of a reporter gene. nih.gov While the search results mention yeast two-hybrid assays in the context of studying protein interactions in C. elegans, including interactions with proteins functionally linked to dystrophin and with LIM domain proteins, a direct application of Y2H specifically for identifying novel this compound interactors was not explicitly detailed in the provided snippets. molbiolcell.orgsdbonline.orgnih.govembopress.org However, the principle of using Y2H for C. elegans protein interaction mapping is well-established. nih.govnih.govembopress.org Studies have tested the ability of CeMyoD to interact with E proteins using in vitro methods and in vivo functional assays, which are often complemented by techniques like yeast two-hybrid. sdbonline.org
Immunoprecipitation and Co-localization Studies
Immunoprecipitation (IP) is a technique used to isolate a specific protein and its interacting partners from a cell lysate using an antibody against the target protein. Co-localization studies, often performed using microscopy, visualize the spatial overlap of two or more proteins within a cell or tissue, suggesting a potential interaction or co-regulation. Chromatin immunoprecipitation (ChIP), followed by techniques like ChIP-chip or ChIP-seq, is specifically used to identify DNA regions bound by a protein, such as a transcription factor like CeMyoD. plos.orgnih.govmpi-cbg.deplos.org ChIP-seq and ChIP-chip have been successfully used to map the genome-wide binding sites of HLH-1 (CeMyoD) in C. elegans embryos, revealing that HLH-1 preferentially binds to promoter regions of muscle-expressed genes. plos.orgnih.govplos.org These studies demonstrate that CeMyoD binding sites are enriched upstream of genes known to be expressed in muscle, supporting its role as a direct transcriptional regulator. nih.govplos.org Immunofluorescence, a technique related to co-localization studies, has been used to characterize the postembryonic distribution of CeMyoD in the M lineage using a polyclonal antiserum to CeMyoD. biologists.com This revealed that this compound is detected in striated muscles and coelomocyte precursors in the M lineage. biologists.com Co-immunoprecipitation has also been used in studies involving C. elegans proteins to confirm interactions. sdbonline.org
In Vivo Imaging and Cell Lineage Tracking
The transparency and invariant cell lineage of C. elegans make it an excellent model for in vivo imaging and cell lineage tracking to study protein expression and cellular development. researchgate.netplos.orgucr.edu
Four-Dimensional Live Imaging for Spatiotemporal Protein Expression Atlases
Four-dimensional (4D) live imaging involves capturing three-dimensional images of a living organism over time, allowing researchers to track cell movements, divisions, and protein expression patterns throughout development. plos.orgresearchgate.netnih.gov This technique is particularly powerful in C. elegans due to its transparent nature and well-defined cell lineage. researchgate.netplos.orgucr.edu 4D microscopy systems, including multifocal time-lapse video recording, have been developed to track embryonic cell identities and movements. plos.org By combining 4D live imaging with fluorescent reporter constructs, such as GFP-tagged proteins, researchers can create spatiotemporal protein expression atlases at single-cell resolution. plos.orgresearchgate.net This approach has been used to map the expression of transcription factors during C. elegans embryogenesis, revealing the dynamic and combinatorial nature of gene expression that specifies developmental states. researchgate.net While a specific 4D atlas solely focused on CeMyoD was not explicitly detailed in the provided results, the methodology is directly applicable to studying CeMyoD expression dynamics within the context of the developing embryo and its invariant cell lineage. plos.orgresearchgate.net
Laser Microsurgery for Cell Ablation Studies
Laser microsurgery is a technique used to ablate specific cells within a living organism, allowing researchers to investigate the consequences of losing those cells on development and the fate of other cells. biologists.comnih.govbiorxiv.orgunc.eduresearchgate.net This method has been applied in C. elegans to study the roles of specific cells in muscle development and other processes. biologists.comnih.govbiorxiv.orgunc.edu For example, laser microsurgery has been used to ablate the M mesoblast, the precursor cell for the postembryonic mesoderm, to study the requirements of CeMyoD in larval mesoderm formation. biologists.com By ablating the M mesoblast in early larval stages and observing the resulting adult animals, researchers can assess the impact on muscle development and reporter gene expression patterns. biologists.com Laser microsurgery has also been employed to study the development of the egg-laying system, which involves the organization of muscles and neurons. nih.gov This technique, often coupled with genetic analysis, helps to determine the necessity of specific cells or lineages for proper development and differentiation. biologists.comnih.gov
Bioinformatic and Computational Analysis
Bioinformatic and computational tools are indispensable for studying CeMyoD, enabling researchers to analyze large-scale datasets generated from experiments like chromatin immunoprecipitation (ChIP). These analyses provide insights into the genomic landscape of CeMyoD binding and its regulatory interactions. Computational methods are used for sequence analysis, motif discovery, and the prediction of protein-protein interactions, contributing to a comprehensive understanding of CeMyoD function dokumen.pubbiologists.com.
Prediction and Validation of DNA Binding Motifs
As a bHLH protein, CeMyoD's DNA binding activity is mediated by its basic region, which recognizes specific DNA sequences biologists.comebi.ac.ukembl.de. Computational analysis has confirmed that CeMyoD preferably binds to the E-box motif, typically represented by the consensus sequence CANNTG nih.govbiologists.comebi.ac.uk. This motif is a conserved binding site for bHLH transcription factors across various species ebi.ac.ukembl.de.
Prediction of DNA binding motifs often involves analyzing the sequences enriched in genomic regions bound by the transcription factor, as identified through ChIP experiments. Computational motif discovery algorithms are applied to these sequences to identify overrepresented patterns, such as the E-box for CeMyoD nih.gov.
Validation of predicted binding motifs involves experimental approaches. In vitro binding assays can confirm the affinity of CeMyoD for specific E-box sequences biologists.com. Mutational analysis of predicted binding sites within gene regulatory regions can demonstrate their functional importance for CeMyoD-dependent gene expression biologists.complos.org. For example, disrupting putative HLH-1 binding sites on the promoters of chaperone genes daf-21 and hsp-12.2 abolished their myogenic-dependent expression plos.org.
While the E-box is the primary recognized motif for CeMyoD, the observation of widespread binding to many genomic sites, including those not immediately associated with known muscle genes, suggests that CeMyoD's binding specificity in vivo might be influenced by additional factors, such as cooperative binding with other proteins or the chromatin context nih.gov. Computational approaches can also be used to predict potential co-factor binding sites that might be found in conjunction with CeMyoD binding sites, further refining the understanding of its regulatory mechanisms.
The core DNA-binding motif for CeMyoD is the E-box:
| Motif Name | Consensus Sequence |
| E-box | CANNTG |
Computational analysis has shown that while thousands of E-boxes exist in the C. elegans genome, only a subset are bound by CeMyoD in vivo, indicating that sequence presence alone is not sufficient for binding and suggesting the involvement of other regulatory layers or contextual factors nih.gov.
Q & A
Q. What is the functional role of CeMyoD in cellular differentiation, and how is this experimentally validated?
CeMyoD (HLH-1) is a basic helix-loop-helix (bHLH) transcription factor critical for specifying body wall muscle cell fate during C. elegans embryogenesis. Methodological validation includes:
- Loss-of-function assays : RNAi knockdown or CRISPR-Cas9 mutagenesis to observe developmental defects in muscle lineage formation .
- Expression profiling : Immunofluorescence and GFP-tagged reporters to track CeMyoD accumulation in embryonic muscle precursors .
- Binding site analysis : Chromatin immunoprecipitation (ChIP-seq) to identify target genes regulated by CeMyoD, such as those encoding structural muscle proteins.
Q. Which model organisms are most suitable for studying CeMyoD-mediated transcriptional regulation?
- C. elegans : Primary model for embryogenesis studies due to well-characterized muscle development pathways and genetic tractability .
- Mammalian cell lines : For comparative studies of myogenic regulatory factors (e.g., MyoD homologs).
- In vitro systems : Reporter assays in HEK293 cells to test CeMyoD-DNA interactions under controlled conditions .
Q. What are the standard methods for detecting and quantifying CeMyoD protein expression?
- Western blotting : Use antibodies specific to CeMyoD (e.g., anti-HLH-1) with normalization to housekeeping proteins like β-actin .
- Immunofluorescence : Localize CeMyoD in C. elegans embryos using confocal microscopy .
- qRT-PCR : Measure mRNA levels of CeMyoD targets (e.g., myo-3, hlh-8) to infer transcriptional activity .
Advanced Research Questions
Q. How to design experiments to resolve conflicting data on CeMyoD’s DNA-binding specificity?
Contradictions may arise from in silico predictions versus empirical data. A robust approach includes:
- Electrophoretic mobility shift assays (EMSA) : Validate predicted binding motifs (e.g., E-box sequences) using purified this compound .
- Competitive binding assays : Test synthetic oligonucleotides with single-nucleotide polymorphisms (SNPs) to assess binding affinity changes .
- Cross-species comparisons : Analyze conservation of CeMyoD binding sites in C. briggsae or C. remanei to identify functionally conserved motifs .
Q. What strategies address contradictions in functional studies of CeMyoD across developmental stages?
- Temporal knockdown : Use temperature-sensitive RNAi or inducible CRISPR systems to perturb CeMyoD at specific embryonic stages .
- Single-cell RNA sequencing : Resolve heterogeneity in CeMyoD expression within muscle precursor populations .
- Meta-analysis : Aggregate datasets from public repositories (e.g., WormBase) to identify context-dependent regulatory networks .
Q. How can multi-omics approaches enhance understanding of CeMyoD’s regulatory networks?
Integrate proteomics, transcriptomics, and epigenomics:
- Chemical crosslinking-MS : Map CeMyoD interaction partners in C. elegans lysates .
- ATAC-seq : Identify chromatin accessibility changes in CeMyoD mutants .
- Machine learning : Train models to predict CeMyoD targets using co-expression data and motif enrichment .
Data Analysis and Presentation
Q. What statistical frameworks are appropriate for analyzing CeMyoD knockout phenotypes?
- Fisher’s exact test : Compare the prevalence of muscle defects in wild-type versus mutant embryos .
- Principal component analysis (PCA) : Reduce dimensionality in transcriptomic datasets to highlight pathways dysregulated in mutants .
Q. How to present conflicting CeMyoD localization data in research manuscripts?
- Dual-labeling experiments : Co-stain with markers for nuclear compartments (e.g., DAPI) and cytoplasmic proteins to resolve subcellular localization .
- Transparent reporting : Use supplemental tables to document replicate variability and imaging parameters (e.g., antibody dilutions, exposure times) .
Tables for Methodological Reference
Q. Table 1: Comparison of CeMyoD Detection Techniques
Q. Table 2: Key Studies on CeMyoD Functional Analysis
| Study Focus | Model System | Key Finding | Reference |
|---|---|---|---|
| Embryonic muscle fate | C. elegans | CeMyoD accumulation defines lineage | Krause et al., 1990 |
| SNP effects on binding | In silico | rs9018 disrupts CeMyoD/Sp1 sites | Clinical Chemistry, 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
